4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
Overview
Description
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Applications
4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are extensively studied for their potential medicinal and pharmaceutical applications. Research has identified functional chemical groups, including pyridine and carboxamide, as foundational structures for developing novel central nervous system (CNS) acting drugs. These compounds exhibit a wide range of biological activities, from treating depression to controlling convulsions, due to their interaction with CNS receptors (Saganuwan, 2017).
Role in Anticancer Research
Further investigations into the pharmacophore design of kinase inhibitors highlight the significance of pyridine and carboxamide derivatives. These compounds, including variations of this compound, are known for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The detailed study of their synthesis, structure-activity relationship (SAR), and biological efficacy opens new avenues for anticancer drug development (Scior et al., 2011).
Neuroprotective and Behavioral Properties
Compounds synthesized from this compound derivatives have been investigated for their neuroprotective and behavioral properties. Research on compounds like flupirtine, which shares structural similarities with pyridine and carboxamide derivatives, demonstrates their potential in reversing akinesia and rigidity in dopamine-depleted animals. These findings suggest the importance of such derivatives in developing treatments for neurodegenerative diseases and conditions affecting the central nervous system (Schuster et al., 1998).
Optoelectronic Material Development
The research also extends into the field of optoelectronic materials, where derivatives of this compound are explored for their electroluminescent properties. These studies contribute to the development of advanced materials for electronic devices, highlighting the versatile applications of such chemical compounds beyond pharmacology (Lipunova et al., 2018).
Mechanism of Action
Target of Action
, suggesting that kinases could be potential targets.
Mode of Action
, it’s plausible that it may interact with kinase enzymes, potentially inhibiting their activity and thus affecting signal transduction pathways within cells.
Pharmacokinetics
. These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.
Safety and Hazards
The compound is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
It is known that the compound is used in the synthesis of heterocyclic urea derivatives as kinase inhibitors in the treatment of myeloproliferative and other diseases .
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBRHWHVZDWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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